molecular formula C6H13ClS B1215470 2-Chloroethyl butyl sulfide CAS No. 4303-40-6

2-Chloroethyl butyl sulfide

Cat. No.: B1215470
CAS No.: 4303-40-6
M. Wt: 152.69 g/mol
InChI Key: FVONCKXELOJWPR-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry Research

2-Chloroethyl butyl sulfide (B99878) is an organosulfur compound that falls under the classification of sulfides, which are analogs of ethers where a sulfur atom is bonded to two organic groups. britannica.com These compounds, with the general formula RSR', are integral to the field of organosulfur chemistry. britannica.comacs.org The study of organosulfur compounds is a significant area of chemical research due to their diverse applications and unique chemical properties. acs.orgpageplace.de

The high polarizability of the sulfur atom in sulfides influences the reactivity of adjacent carbon atoms, a principle that is widely exploited in organic synthesis. britannica.com Research in organosulfur chemistry encompasses a broad range of topics, including the development of synthetic methodologies, investigation of reaction mechanisms, and the synthesis of complex molecules where organosulfur compounds act as key intermediates. pageplace.de The field also explores the synthesis and properties of sulfur-containing polymers, such as poly(phenylene sulfide), and heterocyclic compounds like thiophene (B33073). britannica.commdpi.com

Significance as a Monofunctional Haloalkyl Sulfide for Academic Inquiry

2-Chloroethyl butyl sulfide serves as a significant subject for academic research, largely as a monofunctional analog of the more complex bifunctional sulfur mustard, bis(2-chloroethyl) sulfide. dtic.milresearchgate.net Its structure, featuring a single 2-chloroethyl group attached to a butyl sulfide, allows for the study of the chemical and biological activities of the chloroethyl sulfide moiety in a less complex system. dtic.milbrieflands.com

This compound is frequently used in laboratory studies to investigate the mechanisms of action and to develop potential countermeasures for related vesicant compounds. brieflands.comsdstate.edu For instance, research has been conducted on the percutaneous penetration and tissue distribution of this compound to understand its behavior in biological systems. tandfonline.comtandfonline.com Furthermore, its hydrolysis has been studied to gain insight into the reaction mechanisms of haloalkyl sulfides. osti.govresearchgate.net The use of this compound and similar analogs like 2-chloroethyl ethyl sulfide (CEES) is common in such research due to their structural similarities and comparable physicochemical properties to more hazardous materials, while being less toxic. brieflands.commdpi.com

Studies involving this compound and its analogs contribute to a deeper understanding of the chemistry of alkylating agents and their interactions with biological molecules. sdstate.edu For example, 2-chloroethyl methyl sulfide has been utilized in research to evaluate potential antagonists for sulfur mustard. sigmaaldrich.com

Historical Development of Synthetic Methodologies and Related Research

The synthesis of sulfides, including haloalkyl sulfides, has been a subject of chemical investigation for over a century. britannica.com A historically significant method for synthesizing bis(2-chloroethyl) sulfide involves the reaction of ethylene (B1197577) with sulfur dichloride. wikipedia.orgwikipedia.org This type of reaction, involving the addition of a sulfur-halogen compound to an alkene, represents a fundamental approach to creating thioethers with specific functionalities. wikipedia.org

Another established synthetic route involves the treatment of a corresponding hydroxyalkyl sulfide with a chlorinating agent. For instance, the Meyer-Clarke method utilizes concentrated hydrochloric acid to convert thiodiglycol (B106055) to bis(2-chloroethyl) sulfide. wikipedia.org A similar principle can be applied to the synthesis of monofunctional haloalkyl sulfides. One documented synthesis of a related compound, 2-chloroethyl 1,1-dimethylethyl sulfide, involves treating 2-[(1,1-dimethylethyl)thio]ethanol with methanesulfonyl chloride in the presence of triethylamine (B128534). chemicalbook.com

The study of the reactions of these compounds has also evolved. Early research focused on their fundamental chemical properties, while later studies delved into their reaction kinetics and mechanisms, such as hydrolysis. osti.govresearchgate.net The hydrolysis of 2-chloroethyl ethyl sulfide, for example, has been investigated to understand the role of sulfonium (B1226848) ion intermediates, drawing comparisons to the well-studied SN1 hydrolysis of t-butyl chloride. osti.gov This body of research provides a foundational understanding of the reactivity and transformations of this compound and related compounds.

Physicochemical and Synthetic Data

Table 1: Physicochemical Properties of Related Sulfides

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) Refractive Index (n20/D)
2-Chloroethyl methyl sulfide 542-81-4 C₃H₇ClS 110.61 55-56 (at 30 mmHg) 1.11 1.496
2-Chloroethyl ethyl sulfide 693-07-2 C₄H₉ClS 124.63 Not Available Not Available Not Available
2-Chloroethyl phenyl sulfide 5535-49-9 C₈H₉ClS 172.68 90-91 (at 1 mmHg) 1.174 1.583
Bis(2-chloroethyl) sulfide 505-60-2 C₄H₈Cl₂S 159.07 217 1.27 Not Available

Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govsigmaaldrich.commerckmillipore.com

Table 2: Common Starting Materials for Sulfide Synthesis

Compound Name CAS Number Use in Synthesis
2-Mercaptoethanol 60-24-2 Precursor to hydroxyalkyl sulfides. wikipedia.orgatamanchemicals.com
1-Bromobutane 109-65-9 Alkylating agent to introduce a butyl group. epa.gov
Thiodiglycol 111-48-8 Precursor in the synthesis of bis(2-hydroxyethyl) sulfide, which can be chlorinated. wikipedia.orgwikipedia.org
Ethylene 74-85-1 Reacts with sulfur chlorides to form chloroethyl sulfides. wikipedia.orgwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4303-40-6

Molecular Formula

C6H13ClS

Molecular Weight

152.69 g/mol

IUPAC Name

1-(2-chloroethylsulfanyl)butane

InChI

InChI=1S/C6H13ClS/c1-2-3-5-8-6-4-7/h2-6H2,1H3

InChI Key

FVONCKXELOJWPR-UHFFFAOYSA-N

SMILES

CCCCSCCCl

Canonical SMILES

CCCCSCCCl

Other CAS No.

4303-40-6

Synonyms

2-chloroethyl butyl sulfide
butyl 2-chloroethyl sulfide

Origin of Product

United States

Synthetic Methodologies for 2 Chloroethyl Butyl Sulfide

Direct Synthetic Pathways

The most direct and common approaches to synthesizing 2-Chloroethyl butyl sulfide (B99878) involve the formation of a thioether bond through nucleophilic substitution reactions. These methods are favored for their reliability and predictability in constructing the carbon-sulfur-carbon linkage.

Catalytic Approaches in Synthesis

While catalytic methods for the formation of carbon-sulfur bonds exist in organic chemistry, such as those involving transition metal catalysts for cross-coupling reactions, they are not the standard or commonly documented approach for the synthesis of simple, non-symmetric alkyl sulfides like 2-Chloroethyl butyl sulfide. researchgate.net The direct nucleophilic substitution (SN2) pathway is generally so efficient and high-yielding for these types of molecules that more complex catalytic systems are often unnecessary. Research into catalytic sulfide synthesis tends to focus on the formation of more complex structures, such as aryl sulfides or those requiring specific stereochemistry, rather than straightforward aliphatic sulfides. orgsyn.org

Analogous Synthetic Routes and Adaptations

To understand the synthesis of this compound, it is instructive to examine the established industrial methods for producing structurally related compounds, particularly bis(2-chloroethyl)sulfide. The Depretz, Levinstein, and Meyer methodologies, while designed for a symmetrical product, are based on fundamental reactions that can be conceptually adapted for unsymmetrical sulfides.

Examination of Depretz, Levinstein, and Meyer Methodologies for Related Sulfides

These three methods were historically significant for the large-scale production of bis(2-chloroethyl)sulfide and illustrate different strategies for forming the β-chloroethyl sulfide linkage. researchgate.net

The Depretz Method: This is the earliest described synthesis, involving the direct reaction of sulfur dichloride (SCl₂) with two equivalents of ethylene (B1197577) (C₂H₄). wikipedia.orglibretexts.orgencyclopedia.pub The reaction is an electrophilic addition of SCl₂ across the ethylene double bonds.

SCl₂ + 2 C₂H₄ → (ClCH₂CH₂)₂S

The Levinstein Process: This became the dominant industrial method and uses disulfur (B1233692) dichloride (S₂Cl₂) instead of sulfur dichloride. encyclopedia.pub The reaction with ethylene also produces elemental sulfur as a byproduct. wikipedia.orgencyclopedia.pub Levinstein mustard is known for containing a significant percentage of impurities. nih.govresearchgate.net

S₂Cl₂ + 2 C₂H₄ → (ClCH₂CH₂)₂S + S

The Meyer Method: This two-step process offers a route to a purer product. researchgate.net In the first step, thiodiglycol (B106055) is produced from the reaction of 2-chloroethanol (B45725) with a sulfide salt, such as potassium sulfide (K₂S) or sodium sulfide (Na₂S). nih.govencyclopedia.pub In the second step, the hydroxyl groups of the resulting thiodiglycol are chlorinated using a strong chlorinating agent like phosphorus trichloride (B1173362) (PCl₃). nih.govwikipedia.orgencyclopedia.pub

2 ClCH₂CH₂OH + K₂S → (HOCH₂CH₂)₂S + 2 KCl

3 (HOCH₂CH₂)₂S + 2 PCl₃ → 3 (ClCH₂CH₂)₂S + 2 P(OH)₃

A variation known as the Meyer-Clarke method uses concentrated hydrochloric acid (HCl) as the chlorinating agent instead of PCl₃. wikipedia.orgencyclopedia.pub Other reagents like thionyl chloride have also been employed for this chlorination step. nih.gov

The following table summarizes these analogous synthetic methodologies.

MethodKey ReactantsProductKey Feature
Depretz Sulfur dichloride, EthyleneBis(2-chloroethyl)sulfideDirect addition to ethylene. wikipedia.orglibretexts.org
Levinstein Disulfur dichloride, EthyleneBis(2-chloroethyl)sulfideIndustrial process; produces sulfur byproduct. wikipedia.orgencyclopedia.pub
Meyer 2-Chloroethanol, Potassium sulfide; then Phosphorus trichlorideBis(2-chloroethyl)sulfideTwo-step synthesis via a diol intermediate, yielding a purer product. nih.govresearchgate.net

This table provides a comparative overview of the classical methods used for synthesizing the related compound, bis(2-chloroethyl)sulfide.

Application of Chlorinating Agents in Structural Elaboration

The synthesis of this compound typically involves the conversion of a precursor alcohol, 2-(butylthio)ethanol, into the corresponding alkyl chloride. This transformation is a key step in the structural elaboration of the final compound and is accomplished through the use of specific chlorinating agents. The hydroxyl group in the starting material is a poor leaving group, and these reagents effectively convert it into a group that is easily displaced by a chloride ion. libretexts.org

Common and effective chlorinating agents for this type of conversion include thionyl chloride (SOCl₂) and sulfonyl chlorides like methanesulfonyl chloride (MsCl). chemicalbook.comcommonorganicchemistry.com

Using Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used reagent for converting primary alcohols to alkyl chlorides. libretexts.orgmasterorganicchemistry.com The reaction proceeds by the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride, which displaces a chloride ion. youtube.com This is followed by the departure of what is now a good leaving group, which subsequently decomposes into sulfur dioxide (SO₂) and hydrochloric acid (HCl), driving the reaction to completion. masterorganicchemistry.com The reaction can be performed neat (without a solvent) or in an appropriate solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com

Using Methanesulfonyl Chloride (MsCl): An alternative method involves the use of methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534). In this two-step process, the alcohol is first converted to a mesylate, which is an excellent leaving group. The subsequent nucleophilic attack by a chloride ion (which can be from the triethylamine hydrochloride salt formed in situ or an added salt) results in an Sₙ2 reaction, yielding the desired this compound with an inversion of configuration if the carbon were chiral. chemicalbook.com

A synthesis for a structurally similar compound, 2-Chloroethyl isobutyl sulfide, illustrates this approach. The precursor, 2-[(1,1-dimethylethyl)thio]ethanol, is treated with methanesulfonyl chloride and triethylamine in dichloromethane at room temperature. chemicalbook.com This method is known for its mild conditions. commonorganicchemistry.com

Chlorinating AgentTypical Reaction ConditionsByproductsKey Features
Thionyl Chloride (SOCl₂)Neat at reflux (76°C) or in a solvent (e.g., DCM). commonorganicchemistry.comSO₂, HCl masterorganicchemistry.comGaseous byproducts drive the reaction to completion. masterorganicchemistry.com
Methanesulfonyl Chloride (MsCl) / BaseRequires a base (e.g., triethylamine) in a solvent (e.g., DCM) at room temperature. chemicalbook.comTriethylammonium chloride, Methanesulfonic acid derivativesMilder, non-acidic conditions. commonorganicchemistry.com Proceeds via a mesylate intermediate.

Formation of Sulfonium (B1226848) Intermediates in Related Syntheses

A critical aspect of the chemistry of 2-chloroethyl sulfides is the formation of cyclic sulfonium intermediates, specifically episulfonium ions. This occurs through a process known as neighboring group participation. masterorganicchemistry.com The sulfur atom, being nucleophilic, can attack the carbon atom bearing the chlorine through an intramolecular Sₙ2 reaction, displacing the chloride ion. unc.edu This results in the formation of a strained, three-membered ring containing a positively charged sulfur atom. unc.eduresearchgate.net

This episulfonium ion is a highly reactive electrophilic species. nih.gov Its formation is a key feature in the reactions of analogous compounds like 2-chloroethyl ethyl sulfide (CEES). unc.eduresearchgate.netnih.gov The hydrolysis of CEES, for example, proceeds through this transient cyclic sulfonium cation. unc.edu

The formation of the episulfonium ion has several important consequences:

Enhanced Reactivity: The rate of reaction for 2-chloroethyl sulfides is often significantly faster than that of analogous compounds without the participating sulfur atom. This is because the formation of the intermediate, while an equilibrium, provides a low-energy pathway for substitution reactions. masterorganicchemistry.com

Stereochemistry: The reaction pathway involving the episulfonium ion is diastereospecific. Nucleophilic attack on the cyclic intermediate occurs from the side opposite the sulfur "bridge," leading to a net retention of configuration in a two-step process.

Reaction Products: The episulfonium ion can be attacked by various nucleophiles. In hydrolysis, water attacks the intermediate to form 2-hydroxyethyl ethyl sulfide. unc.edu In the presence of other nucleophiles, a variety of products can be formed. The ring-opening of these ions can be catalyzed, for instance by thiourea (B124793) derivatives, to achieve enantioselectivity. nih.govnih.gov

Under conditions of high concentration, the episulfonium ion can also be attacked by another molecule of the parent sulfide, leading to the formation of dimeric sulfonium salts. nih.govnih.gov

Optimization of Reaction Conditions for Research Scale Production

Optimizing the synthesis of this compound on a research scale involves carefully controlling various reaction parameters to maximize yield and purity while ensuring a safe and efficient process. Key factors for optimization include the choice of reagent, solvent, temperature, reaction time, and the purification method.

Reagent and Solvent Selection:

Chlorinating Agent: For the conversion of 2-(butylthio)ethanol, thionyl chloride is effective. The reaction can be run neat or in an inert solvent like dichloromethane (DCM) to aid in temperature control and simplify the workup process. commonorganicchemistry.com Using a solvent is common for research-scale reactions to ensure homogeneity and manage exotherms.

Base: When using reagents like MsCl, a base such as pyridine (B92270) or triethylamine is required to neutralize the acid produced. The choice of base can influence the reaction rate and selectivity.

Temperature and Time: The reaction temperature is a critical parameter. For the chlorination of an alcohol with MsCl and triethylamine, the reaction can proceed efficiently at room temperature (e.g., 20°C) over a short period, such as one hour. chemicalbook.com Reactions with thionyl chloride may be conducted at room temperature or with gentle heating to reflux, depending on the reactivity of the substrate. commonorganicchemistry.com Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and ensure the complete consumption of the starting material.

Workup and Purification: Post-reaction workup is crucial for isolating a pure product. A typical procedure involves:

Quenching: Carefully adding the reaction mixture to water or an ice-water mixture to decompose any remaining reactive reagents.

Extraction: Extracting the product into an immiscible organic solvent like DCM.

Washing: Washing the organic layer sequentially with water, a dilute acid (e.g., 2 M HCl) to remove basic impurities like triethylamine, and finally with brine to aid in drying. chemicalbook.com

Drying and Evaporation: Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), followed by removal of the solvent under reduced pressure. chemicalbook.com

Further purification, if necessary, can be achieved by vacuum distillation, taking advantage of the compound's boiling point to separate it from non-volatile impurities.

The following table summarizes key parameters for the optimization of a research-scale synthesis based on analogous preparations.

ParameterCondition/VariableRationale for Optimization
Solvent Dichloromethane (DCM)Inert, good solubility for reactants, low boiling point for easy removal. chemicalbook.com
Temperature Room Temperature (~20°C) to Reflux (~76°C)Balancing reaction rate with the prevention of side reactions or decomposition. Room temperature is often sufficient for activated substrates. chemicalbook.comcommonorganicchemistry.com
Reaction Time 1 hour to several hoursMonitored to ensure complete conversion of starting material without product degradation. chemicalbook.com
Workup Procedure Aqueous washes (water, dilute HCl, brine)Removes unreacted reagents, salts, and other water-soluble impurities. chemicalbook.com
Purification Evaporation, Vacuum DistillationSolvent removal followed by distillation provides a high-purity final product.

Reaction Mechanisms and Reactivity of 2 Chloroethyl Butyl Sulfide

Hydrolytic Pathways and Intermediate Formation

The hydrolysis of 2-chloroethyl alkyl sulfides is a primary degradation pathway in aqueous environments. The reaction proceeds through the formation of highly reactive intermediates, and its kinetics are strongly influenced by the surrounding conditions.

The hydrolysis of 2-chloroethyl sulfides is notably rapid. Studies on the analogous compound, 2-chloroethyl ethyl sulfide (B99878) (CEES), show that it hydrolyzes more quickly than it dissolves in pure water. nih.gov The reaction is proposed to proceed via an S_N1 mechanism involving a sulfonium (B1226848) ion intermediate. osti.gov In aqueous solutions containing organic solvents like ethanol (B145695) or acetone (B3395972), the hydrolysis rate has been extensively measured. osti.gov Extrapolation of this data to pure water at 25°C gives a first-order rate constant that corresponds to a very short half-life, indicating high susceptibility to hydrolysis. nih.gov The primary products of this aqueous hydrolysis are 2-hydroxyethyl ethyl sulfide and hydrogen chloride (HCl). nih.gov

However, the reaction does not always follow simple first-order kinetics. researchgate.netnih.gov Under more concentrated conditions, the formation of sulfonium salt products can cause a deviation from this expected behavior. researchgate.netnih.gov The addition of products, particularly excess chloride, back into the reaction mixture has been shown to cause unexpected changes in the reaction mechanism. researchgate.netnih.gov

Table 1: Hydrolysis Kinetic Data for 2-Chloroethyl Ethyl Sulfide (CEES) in Water at 25°C
ParameterValueReference
Hydrolysis Rate Constant (k)0.0158 s⁻¹ nih.gov
Half-life (t₁/₂)~44 seconds nih.gov

This data is for the structural analog 2-chloroethyl ethyl sulfide and is considered indicative of the behavior of 2-chloroethyl butyl sulfide.

A key feature of the hydrolysis of 2-chloroethyl alkyl sulfides is the intramolecular participation of the sulfur atom, leading to the formation of a transient, cyclic sulfonium ion intermediate. unc.eduresearchgate.net This episulfonium cation is generally too short-lived to be detected directly but is a critical step in the reaction pathway. unc.edu

Table 2: Dimeric Sulfonium Cation Intermediates Identified in the Hydrolysis of 2-Chloroethyl Ethyl Sulfide (CEES)
Intermediate NameChemical FormulaReference
Cation I(CH₃CH₂SCH₂CH₂)S⁺(CH₂CH₃)(CH₂CH₂OH) unc.edu
Cation II(CH₃CH₂SCH₂CH₂)S⁺(CH₂CH₃)(CH₂CH₂Cl) unc.edu

These intermediates were identified for the analog CEES and are representative of the types of sulfonium salts formed.

The specific pathway of hydrolysis is highly dependent on the reaction conditions, particularly the concentration of the sulfide. nih.govunc.edu

Low Concentration: In dilute solutions, the interaction of the transient cyclic sulfonium cation with water is the dominant reaction, leading directly to the formation of the corresponding 2-hydroxyethyl alkyl sulfide (e.g., 2-hydroxyethyl ethyl sulfide for CEES) and HCl. unc.edu

High Concentration: At higher concentrations, the reaction becomes more complex. The dimeric cation II (see Table 2) is formed predominantly in the early stages. unc.edu As the concentration of the parent sulfide decreases, the reaction shifts towards the production of cation I, which eventually converts to the final hydrolysis product, 2-hydroxyethyl ethyl sulfide. unc.edu

Oxidative Transformations

The sulfur atom in this compound is susceptible to oxidation, which can transform it into a sulfoxide (B87167) and subsequently a sulfone. This represents another important pathway for its chemical alteration.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone is a significant transformation in organic synthesis. researchgate.net Conversely, methods also exist to drive the reaction completely to the sulfone. oup.comorganic-chemistry.org

A common and effective method involves using hydrogen peroxide (H₂O₂) as a clean oxidant in the presence of a metal catalyst. oup.com Methyltrioxorhenium (MTO) has been demonstrated to be an excellent catalyst for this transformation. oup.com By carefully controlling the reaction conditions, specifically the molar equivalents of the oxidant, one can selectively produce either the sulfoxide or the sulfone. oup.com For instance, using approximately one equivalent of H₂O₂ favors the formation of the sulfoxide, while using two or more equivalents drives the reaction to the sulfone. oup.com Other catalytic systems, such as those based on niobium carbide or tantalum carbide, have also been shown to effectively catalyze the oxidation of sulfides to sulfones and sulfoxides, respectively. organic-chemistry.org

Table 3: General Conditions for Selective Oxidation of Sulfides
Desired ProductTypical ConditionCatalyst ExampleReference
Sulfoxide~1 molar equivalent of H₂O₂Methyltrioxorhenium (MTO) oup.com
Sulfone≥2 molar equivalents of H₂O₂Methyltrioxorhenium (MTO) oup.com

These conditions are based on general findings for sulfide oxidation and are applicable to this compound.

Photochemical methods offer an alternative route for the oxidation of 2-chloroethyl alkyl sulfides. Research on gaseous CEES has shown that it undergoes progressive photocatalytic oxidation over a titanium dioxide (TiO₂) catalyst when illuminated with UV light. nih.gov This process leads to a wide array of intermediate products and ultimately mineralizes the compound to water, carbon dioxide, sulfur dioxide, and hydrogen chloride. nih.gov The reaction temperature influences the product distribution; for example, an increase in temperature from 25°C to 80°C accelerates the formation of certain intermediates like acetaldehyde (B116499) and various disulfides while suppressing the production of ethylene (B1197577) at initial stages. nih.gov

More recent research has focused on developing materials that can selectively oxidize sulfides to the less toxic sulfoxide while avoiding overoxidation to the sulfone, which can sometimes be more toxic than the parent sulfide. uq.edu.autandfonline.comkent.ac.uk Porous organic polymers based on oxoporphyrinogen have been developed as singlet oxygen generators. uq.edu.autandfonline.com These materials use visible light to convert ambient oxygen into its highly reactive singlet state, which then selectively oxidizes the sulfide to a sulfoxide. uq.edu.autandfonline.com This approach shows potential for milder and more selective detoxification methods. uq.edu.autandfonline.comkent.ac.uk

Table 4: Products Identified from Photocatalytic Oxidation of Gaseous CEES over TiO₂
Product TypeExamplesReference
Primary Intermediates Ethylene, Chloroethylene, Ethanol, Acetaldehyde, Chloroacetaldehyde, Diethyl disulfide, 2-Chloroethyl ethyl disulfide, Bis(2-chloroethyl) disulfide nih.gov
Final Products Water (H₂O), Carbon dioxide (CO₂), Sulfur dioxide (SO₂), Surface sulfate (B86663) ions (SO₄²⁻), Hydrogen chloride (HCl) nih.gov
Trace/Other Products (at 80°C) 2-Chloroethanol (B45725), Ethanesulfonyl chloride, Acetic acid nih.gov

Product list is for the structural analog 2-chloroethyl ethyl sulfide (CEES).

Role of Catalyst Design in Selective Oxidation Processes

The selective oxidation of this compound, and its common simulant 2-chloroethyl ethyl sulfide (CEES), to the less toxic sulfoxide is a primary goal in decontamination research. Catalyst design is paramount in achieving high selectivity and efficiency.

Vanadium-based catalysts have been a significant area of study. Vanadium-doped acid prepared mesoporous spheres (V-APMS) have been investigated as heterogeneous catalysts for the oxidation of CEES using tert-butyl hydroperoxide as the oxidant. rti.org The design of these catalysts, specifically the loading of vanadium, is crucial for their effectiveness. Kinetic studies have shown that materials with low vanadium loadings are the most effective catalysts. rti.org This is attributed to the vanadium oxide species being well-dispersed on the silica (B1680970) support at low concentrations. rti.org As the vanadium loading increases, crystalline V₂O₅ forms within the pores of the support, which leads to a different and less effective reaction mechanism. rti.org

Metal-Organic Frameworks (MOFs) have also been designed for the selective photooxidation of sulfide agents. Research into MOF composites has shown that incorporating hydrogen-bond donors into the catalyst's design can stabilize the persulfoxide intermediate. acs.org This stabilization is key to improving the selectivity of the oxidation reaction, favoring the formation of the desired sulfoxide product over the toxic sulfone. acs.org One study demonstrated that a rationally designed MOF/textile composite could achieve rapid and selective degradation of CEES using only air and simulated sunlight under solvent-free conditions. acs.org

Furthermore, a robust, solvent-free solid catalyst system has been developed for selective sulfoxidation using ambient air. nih.govosti.gov This catalyst comprises hydrophobic salts of tribromide and nitrate (B79036), copper(II) nitrate hydrate (B1144303), and a solid acid (Nafion™). nih.govosti.gov In this system, the copper(II) nitrate increases the reaction rate four-fold by enhancing the equilibrium concentration of the key bromosulfonium intermediate during the catalytic cycle. nih.govosti.gov

Alkylation Reactions

This compound is a monofunctional analog of sulfur mustard and functions as a potent alkylating agent. nih.govebi.ac.uk This high reactivity is the basis for its pathogenic effects, which are initiated by the alkylation of critical biological molecules. nih.govnih.gov

Mechanisms of Alkylation of Biological and Synthetic Substrates

The alkylation mechanism of this compound and related compounds is characterized by a powerful intramolecular nucleophilic substitution, often referred to as an anchimeric effect. unive.itscispace.com The process begins with the sulfur atom acting as an internal nucleophile, attacking the carbon atom bonded to the chlorine. This results in the displacement of the chloride ion and the formation of a highly strained, three-membered cyclic intermediate known as an episulfonium ion (or thiiranium ion). unive.itscispace.comresearchgate.net

This cyclic sulfonium cation is a highly reactive electrophile. It readily reacts with a wide variety of nucleophiles, including biological macromolecules. nih.gov Vesicant-induced pathogenesis is understood to be initiated by the rapid alkylation of purine (B94841) bases in DNA. nih.gov This alkylation can lead to DNA strand breaks and subsequent cellular damage. nih.gov Beyond DNA, these agents also alkylate proteins and other critical cellular components. tandfonline.com The reaction with water leads to hydrolysis products, while reactions with other synthetic nucleophiles proceed via the same highly reactive intermediate. researchgate.net

Kinetic Studies of Alkylation Processes

Kinetic studies of the hydrolysis of analogous chloroethyl sulfides, which can be considered an alkylation reaction with water, reveal that the reaction does not always follow simple first-order behavior. researchgate.net The formation of sulfonium salt byproducts during the reaction can alter the mechanism and rate as the reaction progresses. researchgate.net However, the initial, rate-determining step—the intramolecular cyclization to form the episulfonium ion—is a first-order process. researchgate.net The subsequent reaction of the episulfonium ion with nucleophiles is typically very rapid. scispace.com

Reactions with Specific Chemical Entities

Interactions with Chlorinated Prophylactic Agents

Specific chemical agents have been developed to neutralize chloroethyl sulfides. Compounds containing a chloroamide group, such as chlorinated glycolurils, are known to be effective neutralizers. nih.gov A study investigating the reaction of this compound (referred to in the study as half-sulfur mustard or H-MG) with the chlorinated glycoluril (B30988) 1,3,4,6-tetrachloro-7,8-diphenyl-2,5-diimino glycoluril (known as S-330) found that S-330 is an efficient scavenger of the sulfide. nih.gov

The kinetics of the reaction between this compound and the chlorinated prophylactic agent S-330 have been quantified using spectroscopic methods. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with a spin trapping agent (α-phenyl-N-tert-butylnitrone, PBN), was used to monitor the reaction progress and determine the rate constant. nih.gov The intensity of the EPR spectra from the resulting spin adduct was sensitive to the rate of its formation, allowing for kinetic analysis. nih.gov

The study determined that S-330 reacts significantly faster with this compound than the spin trap PBN does. nih.gov The results from these spectroscopic experiments provide quantitative evidence of the high efficiency with which chlorinated prophylactic agents can neutralize this alkylating compound. nih.gov Nuclear Magnetic Resonance (NMR) data further supported the interaction, showing changes in the chemical shifts of S-330 upon exposure to sulfur mustards. nih.gov

Kinetic Data for the Reaction of this compound with a Chlorinated Prophylactic Agent
ReactantProphylactic AgentTechniqueRate Constant (M⁻¹s⁻¹)Reference
This compound (H-MG)S-330EPR/Spin Trapping1.78 ± 0.14 x 10⁷ nih.gov

Derivatization Reactions for Research Applications

For analytical purposes, particularly in chromatographic methods, direct analysis of this compound and its related degradation products can be challenging due to their polarity and potential for low volatility. Derivatization is a chemical modification process used to convert analytes into products with improved properties for separation and detection. oup.comhsdl.org This is especially crucial for the analysis of hydrolysis products like thiodiglycol (B106055) (TDG), which is a common biomarker for exposure to chloroethyl sulfides. hsdl.orgnih.govresearchgate.net

The primary goal of derivatization in this context is to increase the volatility and thermal stability of polar analytes, making them amenable to Gas Chromatography (GC) analysis. oup.comsigmaaldrich.com The process often involves replacing active hydrogen atoms in hydroxyl groups with less polar, bulkier groups. oup.comresearchgate.net

Several types of reagents are employed for this purpose:

Acylating Reagents: Fluorinated anhydrides, such as Heptafluorobutyric Anhydride (B1165640) (HFBA), are widely used. oup.comhsdl.orgsigmaaldrich.comresearchgate.net HFBA reacts with hydroxyl groups to form stable, volatile esters that are highly responsive to electron capture detectors (ECD) and provide characteristic fragmentation patterns in mass spectrometry (MS). hsdl.orgsigmaaldrich.com This derivatization has been successfully applied to quantify TDG in various biological and environmental samples. oup.comhsdl.orgresearchgate.netresearchgate.net

Silylating Reagents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also utilized to create trimethylsilyl (B98337) (TMS) derivatives. oup.comuva.nl These derivatives are nonpolar and suitable for GC-MS analysis. oup.comuva.nl

Other Reagents: N-halogeno-N-metal arylsulfonamidates have been used in pre-column derivatization to produce UV-absorbing or fluorescing arylsulfonylsulfilimine compounds, which are suitable for High-Performance Liquid Chromatography (HPLC) analysis. google.com This technique improves column separation by reducing sample polarity. google.com

The selection of a derivatization agent depends on the analyte, the sample matrix, and the analytical instrumentation available. The table below summarizes common derivatization strategies for related compounds.

ReagentAnalyte(s)Analytical TechniquePurpose of Derivatization
Heptafluorobutyric Anhydride (HFBA)Thiodiglycol (TDG)GC-MS, GC-PFPDForms stable, volatile fluoroacyl esters for improved detection. oup.comhsdl.orgresearchgate.net
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Thiodiglycol and other hydrolysis productsGC-MSCreates volatile trimethylsilyl (TMS) ethers for GC analysis. oup.comuva.nl
N-chloroarylsulfonamides (e.g., Chloramine-T)AlkylsulfidesHPLCForms UV-absorbing sulfilimine derivatives for photometric detection. google.com
Gold-chlorideSulfur MustardET-AASForms a complex for quantitative determination via atomic absorption. nih.gov

Heterocyclization and Cyclization Pathways of Related Structures

The reactivity of the chloroethyl group in β-haloalkyl sulfides provides pathways for the synthesis of various heterocyclic compounds. These reactions often proceed via intramolecular cyclization, driven by the nucleophilic sulfur atom. While direct heterocyclization studies on this compound are not extensively documented in readily available literature, research on analogous structures provides significant insight into these pathways.

A notable example is the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide, a related haloalkyl sulfide. mdpi.comsemanticscholar.org Studies have shown that this compound can undergo cyclization in a basic medium, such as hydrazine (B178648) hydrate and potassium hydroxide (B78521) (KOH), to yield thiophene (B33073) and pyrrole (B145914) derivatives. mdpi.comsemanticscholar.orgresearchgate.netnih.gov The process involves a complex cascade of reactions, potentially including dehydrochlorination, intramolecular nucleophilic attack, and rearrangement to form stable five-membered heterocyclic rings. mdpi.comresearchgate.net For instance, the cyclization of bis(chloropropenyl)sulfide has been shown to produce 4,5,9,10-tetrahydrocycloocta[1,2-c;5,8-c']dithiophene and other thiophene derivatives. mdpi.comsemanticscholar.org

These synthetic routes highlight the utility of haloalkyl sulfides as precursors for building complex heterocyclic systems, which are foundational structures in many areas of chemistry. organic-chemistry.orggoogle.com

Investigation of Thiiranium Ion Intermediates

The characteristic reactivity of 2-chloroethyl sulfides is dominated by the formation of a cyclic sulfonium ion intermediate, known as a thiiranium ion or episulfonium ion. udel.eduphysiology.orgpearson.comnih.gov This three-membered ring is formed through an intramolecular nucleophilic substitution (an SNi-type reaction), where the lone pair of electrons on the sulfur atom attacks the β-carbon atom, displacing the chloride leaving group. udel.edupearson.comresearchgate.net This process is a classic example of neighboring group participation, also referred to as anchimeric assistance. mdpi.comalmerja.netresearchgate.netmugberiagangadharmahavidyalaya.ac.inrsc.orgucla.edu

The formation of the thiiranium ion is the initial, rate-determining step in the hydrolysis and other nucleophilic substitution reactions of these compounds. nih.govresearchgate.net This intermediate is highly strained and electrophilic, reacting rapidly with any available nucleophiles, such as water, to form the corresponding substitution products. udel.eduphysiology.orgnih.govresearchgate.net The mechanism proceeds as follows:

Formation of the Thiiranium Ion: The sulfur atom attacks the β-carbon, displacing the chloride ion and forming the cyclic thiiranium cation. pearson.comresearchgate.net

Nucleophilic Attack: A nucleophile (e.g., water) attacks one of the carbon atoms of the thiiranium ring, leading to ring-opening and the formation of the final product. udel.eduirb.hr

This intramolecular cyclization significantly enhances the reactivity of 2-chloroethyl sulfides compared to analogous alkyl chlorides that lack the neighboring sulfur atom. mdpi.comsemanticscholar.orgrsc.org The propensity to form this reactive intermediate is central to the chemical behavior of these compounds. researchgate.netnih.gov Kinetic studies on the hydrolysis of the closely related 2-chloroethyl ethyl sulfide (CEES) have provided detailed insights into the mechanism and the central role of the sulfonium salt intermediates. researchgate.netacs.org The rate of hydrolysis is influenced by factors such as solvent composition and temperature, which affect the stability and formation rate of the thiiranium ion. nih.govdtic.mil

Kinetic Data for Reactions Involving Chloroethyl Sulfide Analogs
CompoundReactionConditionsObserved Rate Constant (k)
2-Chloroethyl phenyl sulfideHydrolysis25 °C, pH 9.141.4 × 10-4 s-1nih.gov
2-Chloroethyl phenyl sulfideReaction with Thiophenolate25 °C, pH 9.14, 5.2 mM thiophenolate1.7 × 10-4 s-1nih.gov

Theoretical and Computational Chemistry of 2 Chloroethyl Butyl Sulfide

Molecular Modeling and Structure Optimization

Molecular modeling and structure optimization are foundational to understanding the chemical behavior of 2-chloroethyl butyl sulfide (B99878). These computational techniques are employed to determine the most stable three-dimensional arrangements of the atoms in the molecule and to explore the energy landscape associated with different conformations.

The flexibility of the butyl and chloroethyl chains in 2-chloroethyl butyl sulfide gives rise to a complex conformational landscape. The rotation around the C-S and C-C single bonds leads to various rotational isomers (rotamers), each with a distinct energy. Computational methods, such as potential energy surface (PES) scans, are instrumental in identifying the stable conformers and the transition states that separate them. uni-rostock.deq-chem.comresearchgate.net

For analogous molecules like 2-chloroethyl methyl sulfide, studies have shown the existence of multiple stable conformers, primarily arising from the rotation around the S-C and C-C bonds. oup.com The key dihedral angles that define the conformation of this compound are C-S-C-C and S-C-C-Cl. The relative orientation of the butyl and chloroethyl groups around the sulfur atom can be described as gauche or anti (also referred to as trans).

In a study on 2-chloroethyl methyl sulfide, it was found that the gauche conformer is more stable than the anti conformer. oup.com This preference is often attributed to a balance of steric hindrance and intramolecular interactions. A similar trend is expected for this compound, where the gauche arrangement of the C-S-C-C backbone would likely be the global minimum on the potential energy surface.

A systematic conformational search for this compound would typically involve rotating the key dihedral angles and calculating the energy at each step. The resulting energy profile would reveal the low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's bulk properties and reactivity.

Table 1: Predicted Stable Conformers of this compound (Analogous to 2-Chloroethyl Methyl Sulfide) This table is based on findings for analogous short-chain 2-chloroethyl alkyl sulfides and represents a qualitative prediction for this compound.

ConformerDihedral Angle (C-S-C-C)Dihedral Angle (S-C-C-Cl)Relative Stability
Gauche~60°~60° (gauche) or ~180° (anti)Most Stable
Anti~180°~60° (gauche) or ~180° (anti)Less Stable

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, charge distribution, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For this compound, DFT calculations can elucidate key aspects of its electronic properties and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. schrodinger.comresearchgate.netnist.gov For thioethers, the HOMO is typically localized on the sulfur atom, indicating that this is a likely site for electrophilic attack or oxidation.

The distribution of electron density within the molecule can be quantified using methods like Mulliken population analysis. nist.govresearchgate.net In a related molecule, 2-chloroethyl ethyl sulfide (CEES), DFT calculations have shown that the sulfur atom carries a partial negative charge, making it a nucleophilic center. ejournal.by Conversely, the carbon atom bonded to the chlorine atom is electrophilic due to the electron-withdrawing nature of the halogen.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.netiucr.orgresearchgate.netyoutube.com For molecules similar to this compound, MEP maps typically show a region of negative potential (red) around the sulfur atom, confirming its nucleophilicity, and regions of positive potential (blue) around the hydrogen atoms and the carbon atom attached to chlorine.

Table 2: Predicted Electronic Properties of this compound from DFT (Based on data for 2-Chloroethyl Ethyl Sulfide) This table presents expected values and characteristics based on calculations performed on the closely related simulant, 2-chloroethyl ethyl sulfide (CEES). ejournal.by

PropertyPredicted Value/CharacteristicImplication for Reactivity
HOMO Energy Relatively highSusceptible to oxidation at the sulfur atom
LUMO Energy Relatively lowCan accept electrons, facilitating nucleophilic substitution at the C-Cl bond
HOMO-LUMO Gap ModerateIndicates moderate kinetic stability
Mulliken Charge on Sulfur NegativeNucleophilic center
Mulliken Charge on Cα (bonded to S) Slightly negative
Mulliken Charge on Cβ (bonded to Cl) PositiveElectrophilic center for nucleophilic attack
Molecular Electrostatic Potential Negative region around sulfur, positive region near the chloroethyl groupGuides intermolecular interactions and reaction sites

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. researchgate.netarxiv.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often more computationally expensive than DFT but can provide highly accurate energetics for reaction mechanisms.

A key reaction of this compound is its hydrolysis. Mechanistic studies on the analogous 2-chloroethyl ethyl sulfide suggest that the reaction can proceed through an intramolecular cyclization to form a three-membered ring sulfonium (B1226848) ion (episulfonium ion) intermediate, with the subsequent loss of the chloride ion. researchgate.net This intermediate is then highly reactive towards nucleophiles, such as water. Ab initio calculations can be used to determine the structure of the transition state for this cyclization and to calculate the activation energy barrier, providing a quantitative measure of the reaction rate.

Another important reaction is oxidation, which typically occurs at the sulfur atom to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. researchgate.nettandfonline.com Ab initio calculations can model the reaction pathway for oxidation, identifying transition states and intermediates, and helping to elucidate the selectivity of different oxidizing agents.

Spectroscopic Simulations and Predictions

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and for identifying molecules. For this compound, the simulation of its infrared spectrum is particularly valuable.

Harmonic vibrational frequency analysis is a computational method that predicts the frequencies of the fundamental vibrational modes of a molecule. aps.orgmdpi.com These calculated frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. The intensity of these bands can also be calculated, providing a complete theoretical IR spectrum that can be compared with experimental measurements. nih.gov

The calculated harmonic frequencies are typically systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations. mdpi.com Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

For this compound, the IR spectrum is expected to show characteristic bands for the C-H stretching of the butyl and ethyl groups, C-S stretching, and C-Cl stretching. The precise positions of these bands are sensitive to the molecule's conformation. By comparing the experimental IR spectrum with the calculated spectra for different stable conformers, it is often possible to determine the dominant conformation of the molecule in the experimental sample. oup.com

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound This table is based on known characteristic group frequencies and data from analogous molecules like bis(2-chloroethyl) sulfide and 2-chloroethyl ethyl sulfide. dtic.milnist.gov

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C-H stretching (alkyl)2850 - 3000Strong
CH₂ scissoring1450 - 1470Medium
CH₂ wagging/twisting1200 - 1350Medium to Weak
C-S stretching600 - 800Medium to Weak
C-Cl stretching650 - 750Strong

Thermochemical Aspects through Computational Studies

Computational chemistry provides a powerful lens for investigating the thermochemical properties of molecules like this compound, offering insights into their stability, reactivity, and potential reaction pathways. While specific computational thermochemical studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of research on its close structural analog, 2-chloroethyl ethyl sulfide (2-CEES), offers significant and relevant data. Due to the structural similarity, where a butyl group is substituted for an ethyl group, the computational methodologies and resulting thermochemical trends for 2-CEES serve as a crucial and informative proxy for understanding this compound.

Research in this area heavily relies on sophisticated quantum chemical calculations to determine key thermodynamic parameters. These parameters include the enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°). High-level composite methods and Density Functional Theory (DFT) are the primary tools employed for these calculations.

Detailed Research Findings

Computational studies on alkyl sulfides, particularly sulfur mustard simulants like 2-CEES, utilize a range of theoretical methods to achieve high accuracy. Composite methods such as CBS-QB3, G3MP2B3, and G2(MP2) are known for their precision in calculating thermochemical data. researchgate.netsciencepg.com These methods involve a series of calculations that extrapolate to a high level of theory and a large basis set, providing results that are often in close agreement with experimental values where available. For instance, the G2(MP2) theory has been effectively used to calculate the enthalpy of formation for sulfur mustard (bis(2-chloroethyl) sulfide), a related compound, yielding a value of -36.86 kcal/mol for its most stable conformation.

DFT methods, such as B3LYP and M06-2X, are also widely used, often in conjunction with large basis sets like 6-311++G(2d,2p) or cc-pVTZ, to optimize molecular geometries and calculate vibrational frequencies, which are essential for determining thermodynamic properties. acs.orgnih.gov The M06-2X functional, for example, is noted for its good performance in systems involving noncovalent interactions, which can be relevant in condensed phases. nih.gov Studies on the oxidation of methyl ethyl sulfide have employed methods like CBS-QB3, G3MP2B3, and M06-2X to investigate the thermochemical properties of reactants, transition states, and products, demonstrating the utility of these computational approaches in understanding reaction mechanisms. sciencepg.com

The atomization method is a common approach used in these studies to derive the enthalpies of formation at 0 K. acs.org Furthermore, isodesmic and homodesmotic reactions—hypothetical reactions where the number and types of bonds are conserved—are frequently used to calculate enthalpies of formation with improved accuracy by canceling out systematic errors in the calculations. researchgate.net

The following table summarizes representative thermochemical data for 2-chloroethyl ethyl sulfide (2-CEES), which, as noted, serves as a close analog for this compound. These values are derived from high-level computational studies and are crucial for modeling the behavior of these compounds.

Computed Thermochemical Data for 2-Chloroethyl Ethyl Sulfide (Analog)

These computational findings are fundamental for developing detailed chemical kinetic models that can predict the decomposition and reaction chemistry of compounds like this compound under various conditions. researchgate.net By providing a solid foundation of thermochemical data, these studies enable a better understanding of the stability and reactivity of such organosulfur compounds.

Advanced Analytical Research Methodologies for 2 Chloroethyl Butyl Sulfide and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 2-Chloroethyl Butyl Sulfide (B99878), providing the necessary resolution to separate the analyte from complex mixtures and quantify it with high precision. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are the cornerstones of modern analytical research in this area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary tool for the analysis of volatile and semi-volatile compounds like 2-Chloroethyl Butyl Sulfide and its analogs, such as 2-chloroethyl ethyl sulfide (CEES). researchgate.net In forensic and environmental research, GC-MS provides robust identification and quantification. researchgate.net An analytical protocol developed for chemical warfare agent surrogates demonstrated that compounds like CEES can be readily detected by GC-MS analysis after sampling via solid-phase microextraction (SPME) or through direct aqueous injection. researchgate.net For soil samples, acetone (B3395972) extraction followed by direct GC-MS analysis allows for detection at parts-per-million levels. researchgate.net

The coupling of GC with tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, which is particularly useful for trace-level detection in complex biological matrices. acs.org A method for quantifying biomarkers of sulfur mustards in human urine utilizes 2-chloroethyl ethyl sulfide (2-CEES) as an internal standard, achieving detection limits in the nanogram-per-milliliter range. acs.org This highlights the method's suitability for retrospective detection of exposure. acs.org Furthermore, techniques like thermal desorption (TD) coupled with GC-MS are employed for analyzing air samples or less volatile degradation products. uva.nlnih.gov

High-Performance Liquid Chromatography (HPLC) in Research Contexts

High-Performance Liquid Chromatography (HPLC) is an essential technique for analyzing this compound and its degradation products, especially those that are non-volatile or thermally labile. dtic.mil Research has demonstrated the utility of reversed-phase HPLC for the separation and analysis of 2-chloroethyl ethyl sulfide and its by-products. nih.gov To enhance detection, particularly for UV-inactive compounds, pre-column derivatization is often employed. nih.gov For instance, a method involving derivatization was developed for the HPLC analysis of CEES and its decomposition byproducts. dtic.mil HPLC is also instrumental in monitoring the degradation of related compounds, such as the formation of 2-chloroethanol (B45725) from the decomposition of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), where HPLC was used to identify and quantify the product. scispace.com

Spectroscopic Approaches in Mechanistic Studies

Spectroscopic methods are indispensable for elucidating the reaction mechanisms and kinetics of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) provide detailed structural and kinetic information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to monitor the progress of reactions involving this compound and its derivatives in real-time. Both ¹H and ¹³C NMR are used to identify reactants, intermediates, and products, providing critical insights into reaction pathways. For example, the oxidation of 2-chloroethyl ethyl sulfide (CEES) has been monitored using ¹³C NMR. northwestern.edu The disappearance of reactant signals and the appearance of product signals allow for the determination of reaction completion and selectivity. northwestern.edu Similarly, ¹H NMR has been used to track the degradation of CEES in decontamination studies, calculating conversion rates by comparing the integration of reactant and product peaks over time. d-nb.info In kinetic studies of the reaction between butyl 2-chloroethyl sulfide and decontaminating agents, ¹³C-NMR was used to observe changes in the chemical environment of specific carbon atoms, confirming the reaction mechanism and the absence of certain intermediates like the ethylene (B1197577) sulfonium (B1226848) ion. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for CEES and its Oxidation Products. northwestern.edu
CompoundCα (to S)Cβ (to Cl)Cγ (Ethyl CH₂)Cδ (Ethyl CH₃)
CEES (2-Chloroethyl ethyl sulfide)33.742.926.114.6
CEESO (2-Chloroethyl ethyl sulfoxide)50.156.224.96.9
CEESO₂ (2-Chloroethyl ethyl sulfone)56.757.825.35.8

Electron Paramagnetic Resonance (EPR) and Spin Trapping in Reaction Kinetics

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons, such as free radicals. In the context of this compound, EPR coupled with spin trapping is used to investigate reaction kinetics and mechanisms involving radical intermediates. nih.govsemanticscholar.org Spin trapping involves a reaction where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, which can then be detected by EPR. nih.govmdpi.com

A kinetic study of the reaction of butyl 2-chloroethyl sulfide with a chlorinated decontaminating agent utilized EPR and the spin trap α-phenyl-N-tert-butylnitrone (PBN). nih.gov The intensity of the EPR spectrum from the resulting spin adduct was monitored over time to determine the rate of its formation. By comparing the reaction rates in the presence and absence of the decontaminating agent, the study quantified the agent's efficiency as a scavenger. This approach allowed for the determination of the second-order rate constant for the reaction. nih.gov EPR studies have also been employed to document the formation of carbon-centered radicals from sulfur mustards in enzymatic systems. nih.gov

Table 2: Kinetic Data from EPR/Spin Trapping Study of Butyl 2-chloroethyl sulfide (H-MG). nih.gov
ReactantSpin TrapHyperfine Coupling ConstantsDetermined Rate Constant (M⁻¹s⁻¹)
Butyl 2-chloroethyl sulfide (H-MG)PBNaN = 1.45 mT, aβH = 0.225 mT1.78 ± 0.14 x 10⁷ (for reaction with S-330 decontaminant)

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a key strategy in the analysis of this compound and its metabolites to improve their chromatographic behavior and enhance detection sensitivity. This chemical modification process converts the analyte into a derivative with more favorable properties for a given analytical technique, such as increased volatility for GC analysis or the introduction of a chromophore or fluorophore for HPLC detection. nih.govhsdl.org

For GC-MS analysis of hydrolysis products like thiodiglycol (B106055), derivatization with agents such as heptafluorobutyric anhydride (B1165640) (HFBA) is common. hsdl.org This creates a more volatile and easily detectable derivative. Another widely used class of reagents is silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. uva.nltcichemicals.com

In HPLC, derivatization is often necessary when the analyte lacks a strong UV-absorbing or fluorescent functional group. A pre-column derivatization procedure can be used to attach a chromophoric label to sulfur mustard-related compounds before HPLC separation. nih.gov Spectrophotometric methods have also been developed based on derivatization, for example, using thymolphthalein (B86794) as a chromogen for the quantitation of n-butyl 2-chloroethyl sulfide. dtic.mil The choice of derivatizing agent depends on the analyte's functional groups and the specific requirements of the analytical method. researchgate.net

Chemical Derivatization for LC-MS Based Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds. However, for certain molecules like this compound and its analogs, which may exhibit poor ionization efficiency or chromatographic retention, chemical derivatization is a crucial step to improve analytical performance. nih.govnih.gov Derivatization can enhance ionization efficiency, improve chromatographic separation, and increase the chemical stability of the analytes. nih.gov

A notable derivatization strategy for sulfur mustard and its analogs, including this compound, involves the use of nucleophilic reagents. For instance, potassium thioacetate (B1230152) (PTA) has been successfully employed to derivatize sulfur mustard. nih.govsigmaaldrich.comresearchgate.net This reaction converts the parent compound into a more stable and readily detectable derivative, bis-(thioacetate) ethyl thioether (BTAETE). researchgate.net The optimization of reaction conditions such as temperature, time, solvent, and reagent concentration is critical for achieving high derivatization efficiency. nih.govsigmaaldrich.com This approach, coupled with isotope-dilution LC-MS/MS, has demonstrated high sensitivity and selectivity, with detection limits as low as 0.05 ng/mL in acetonitrile. nih.govsigmaaldrich.com The entire procedure, including derivatization and analysis, can be completed in less than an hour, making it suitable for rapid screening. nih.govsigmaaldrich.com

Another approach involves the selective oxidation of the sulfide group. N-iodosuccinimide (NIS), an electrophilic iodine reagent, can be used to oxidize the sulfide in sulfur mustard to its corresponding sulfoxide (B87167) (HDSO). researchgate.net This derivatization enhances the detectability of the compound in LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) analysis. researchgate.net

The choice of derivatization reagent is critical and depends on the specific analytes and the analytical goals. While PTA is effective for derivatizing intact sulfur mustard, it may not be suitable for its oxidized degradation products like the sulfoxide and sulfone. researchgate.net For a more comprehensive analysis that includes these degradation products, other reagents may be necessary.

Table 1: Research Findings on Chemical Derivatization for LC-MS Analysis

Derivatization ReagentAnalyte(s)Analytical TechniqueKey Findings
Potassium Thioacetate (PTA)Sulfur Mustard (SM) and analogsIsotope-Dilution LC-MS/MSHigh sensitivity and selectivity; Detection limit of 0.05 ng/mL in acetonitrile; Rapid procedure (<1 hour). nih.govsigmaaldrich.com
N-Iodosuccinimide (NIS)Sulfur Mustard (HD)LC-ESI-MS/MSSelective oxidation of the sulfide group to sulfoxide, enhancing detection. researchgate.net

Silylation and Alkylation Protocols for GC Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, many chemical warfare agent degradation products, including those of this compound, are often polar and non-volatile, making them unsuitable for direct GC analysis. researchgate.netresearchgate.net Derivatization through silylation or alkylation is therefore essential to increase their volatility and improve their chromatographic behavior. phenomenex.comjfda-online.com

Silylation is a widely used derivatization technique where an active hydrogen in a polar functional group (e.g., hydroxyl, carboxyl, amine) is replaced by a non-polar trimethylsilyl (TMS) group. phenomenex.com This process reduces the polarity and boiling point of the analyte, making it more amenable to GC analysis. phenomenex.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netbrjac.com.br The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the silylation of sterically hindered groups. phenomenex.comcolostate.edu For example, the hydrolysis products of nerve agents are often derivatized using BSTFA or MSTFA before GC-MS analysis. researchgate.net The choice of silylating reagent and reaction conditions (e.g., solvent, temperature, time) must be optimized for each specific analyte to ensure complete derivatization. brjac.com.brcolostate.edu

Alkylation is another effective derivatization strategy that can be used for metabolite analysis by GC-MS. nih.gov This method is particularly useful for polyfunctional amines and organic acids. nih.gov One notable alkylation protocol utilizes methyl chloroformate (MCF), which allows for the simultaneous analysis of a large number of amino and non-amino organic acids. nih.gov Alkylation reactions are often rapid and can be performed without heating, offering an advantage over some silylation methods. nih.gov

For the analysis of chemical warfare agents and their surrogates, such as 2-chloroethyl ethyl sulfide (CEES), GC-MS is a primary analytical tool. researchgate.netresearchgate.net Forensic identification protocols often involve a quick sample extraction procedure followed by GC-MS analysis. researchgate.net While direct analysis of the intact agent is possible, the analysis of its degradation products often requires derivatization. researchgate.net

Table 2: Common Derivatization Reagents for GC Analysis

Derivatization TypeReagentTarget Functional GroupsKey Characteristics
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyls, carboxyls, amines, amides, amino acidsStrong silylating agent, often used with a catalyst like TMCS. researchgate.netcolostate.edu
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyls, carboxyls, amines, amides, amino acidsStrong silylating agent, produces volatile by-products. phenomenex.combrjac.com.br
SilylationN-trimethylsilylimidazole (TMSI)Hydroxyls, carboxylic acids, phenols, thiolsSuitable for targeting hydroxyl and carboxylic acid groups. phenomenex.com
AlkylationMethyl Chloroformate (MCF)Polyfunctional amines, organic acidsInstantaneous reaction, suitable for a wide range of acidic metabolites. nih.gov

Development of Novel Detection Systems for Research Purposes

Beyond traditional chromatographic methods, there is a growing interest in the development of novel detection systems that offer rapid, sensitive, and selective analysis of this compound and its analogs. These systems are particularly valuable for on-site detection and forensic applications.

Fluorescent Probe Design and Application in Selective Detection

Fluorescent probes have emerged as a promising tool for the detection of sulfur mustard and its simulants, such as 2-chloroethyl ethyl sulfide (CEES). researchgate.netrsc.orgrsc.org These probes are designed to undergo a specific chemical reaction with the analyte, resulting in a measurable change in their fluorescence properties, such as a "turn-on" or "turn-off" response. nih.govnih.gov

Several design strategies for fluorescent probes targeting vesicants have been explored. rsc.org Many of these are based on the nucleophilic reactivity of the sulfur mustard molecule. rsc.org For example, probes incorporating a thioamide or thioketone group can react with sulfur mustard via S-alkylation, leading to a change in fluorescence. rsc.org Rhodamine-based probes have been developed that utilize this principle, where the reaction with the analyte unmasks the fluorophore, leading to a detectable signal. rsc.orgnih.gov

Researchers have also developed probes with high sensitivity and selectivity. For instance, a prefluorescent probe, 7-(diethylamino)-4-thioxo-4H-chromene-3-carbonitrile (7-ATCC), generates an active sensing species in the presence of sulfur mustard or CEES, resulting in a turn-on fluorescence response with a detection limit in the micromolar range. researchgate.net Another approach utilizes aggregation-induced enhanced emission (AIEE) materials. researchgate.netacs.org A novel blue AIEE material, NDTAZ, has been shown to be a highly sensitive and selective fluorescent chemosensor for CEES vapor, with a rapid response time of less than one second and a detection limit of 0.55 ppm. acs.org

The application of these fluorescent probes extends to practical detection systems. Test strips embedded with these probes have been fabricated for the detection of gaseous CEES, demonstrating the potential for portable and on-site analysis. researchgate.netacs.orgnih.gov These strips can provide a visual color change, allowing for qualitative and even quantitative detection using a smartphone application to measure RGB channel intensity. nih.gov

Table 3: Examples of Fluorescent Probes for Sulfur Mustard Analog Detection

Probe Name/TypeDetection PrincipleLimit of Detection (LOD)Key Features
7-ATCCPrefluorescent probe with in-situ generation of active species0.28 µM for CEESTurn-on fluorescence response, high selectivity. researchgate.net
NDTAZAggregation-Induced Enhanced Emission (AIEE)0.55 ppm for CEES vaporUltrafast response (<1 s), visual color change, high selectivity. acs.org
SRB-NBN-(rhodamine-B)-thiolactam-2-n-butane3.0 x 10⁻⁶ M for 2-CEESTurn-on fluorescence, effective in ionic liquids. nih.gov
SiNIR-SMNear-infrared fluorescent probeNot specifiedEnables in vivo imaging of sulfur mustard in living cells and mice. acs.org

Forensic Identification Protocols for Analogues

In a forensic context, the rapid and reliable identification of chemical warfare agents and their surrogates from various sample media is crucial. researchgate.net Analytical protocols have been developed for the forensic identification of compounds like 2-chloroethyl ethyl sulfide (CEES), which is a simulant for sulfur mustard. researchgate.netresearchgate.net These protocols are often designed for implementation on-site or in mobile laboratories, emphasizing speed and sensitivity. researchgate.net

A typical forensic protocol involves a rapid sample extraction procedure followed by analysis using Gas Chromatography/Mass Spectrometry (GC/MS). researchgate.net Solid Phase Microextraction (SPME) is a valuable sampling technique that can be used to sample the headspace or air for the presence of volatile analytes like CEES. researchgate.net The extracted analytes are then readily detected by GC/MS. researchgate.net Such protocols have been shown to be effective for detecting surrogates in various matrices, including soil and water. researchgate.net For instance, CEES can be detected at the parts-per-million (ppm) level in acetone extracts of soil samples without the need for a concentration step. researchgate.net

The analysis of biomedical samples can also provide crucial forensic information. nih.gov Adducts of sulfur mustard analogues to human plasma proteins can serve as biomarkers of exposure. nih.gov Mass spectrometric analysis of these protein adducts can not only confirm exposure but also potentially aid in the chemical provenancing of the agent by identifying specific impurities or byproducts. nih.gov

The development of robust and validated analytical methods is a continuous effort in the forensic community. These methods must meet stringent criteria for identification to avoid false positives and ensure the reliability of the results in legal proceedings. helsinki.fi

Degradation and Environmental Transformation Research

Study of Decomposition Pathways in Various Matrices

On solid surfaces like concrete, the degradation of sulfur mustard, a related compound, leads to the formation of thiodiglycol (B106055) and 1,4-oxathiane (B103149) through intermediate sulfonium (B1226848) ions. dtic.mil In the absence of water or other nucleophiles, such as during long-term ambient storage, the primary degradation product of CEES has been identified as 1,4-dithiane, which forms from the degradation of dimeric sulfonium ions. nih.gov Thermal decomposition represents another pathway; at high temperatures (500°C), bis(2-chloroethyl) sulphide degrades into major products like vinyl chloride and ethylene (B1197577). researchgate.net

A variety of decomposition by-products have been identified from 2-Chloroethyl butyl sulfide (B99878) and its analogs, depending on the specific environmental matrix and conditions. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for detecting these products. nih.gov

Hydrolysis in aqueous solutions leads to the formation of the corresponding alcohol, 2-hydroxyethyl butyl sulfide (inferred by analogy), and sulfonium salts. acs.orgpublish.csiro.au On alkaline surfaces or through elimination reactions, vinyl species can also be formed. dtic.milopcw.org The table below summarizes key by-products identified from the degradation of 2-Chloroethyl butyl sulfide and its close analogs.

By-productPrecursor/AnalogCondition/MatrixCitation
Sulfonium IonsCEES, Sulfur MustardAqueous Hydrolysis, Concrete acs.orgnih.govdtic.mil
1,4-DithianeCEESAmbient Storage nih.gov
1,4-OxathianeSulfur MustardConcrete, Hydrolysis dtic.milopcw.org
ThiodiglycolSulfur MustardAqueous Hydrolysis, Concrete publish.csiro.audtic.mil
2-Hydroxyethyl 2-chloroethyl sulfide (HECES)Sulfur MustardAqueous Hydrolysis publish.csiro.au
Vinyl Species (e.g., 2-chloroethyl vinyl sulfide)Sulfur MustardConcrete, Hydrolysis dtic.milopcw.org
Bis(2-chloroethyl) sulfoxide (B87167)Sulfur MustardOxidation, Concrete Extracts acs.orgresearchgate.netchemrxiv.org
Vinyl Chloride, EthyleneBis(2-chloroethyl) sulphideThermal Decomposition (500°C) researchgate.net

A significant challenge in studying environmental degradation is the formation of non-extractable residues (NER), which are degradation products that become strongly associated with the matrix (e.g., soil or concrete) and cannot be removed by mild solvent extraction. researchgate.netecetoc.org Relying solely on extraction-based methods like GC-MS can lead to an incomplete understanding of the degradation pathway, as these bound residues go undetected. researchgate.net

Research on sulfur mustard degradation on concrete has shown that a substantial amount of the compound can exist in a non-extractable form before it degrades. researchgate.net To overcome this, advanced analytical techniques that can analyze the solid material in situ are required. Solid-State Magic Angle Spinning Nuclear Magnetic Resonance (SSMAS NMR) has proven to be a powerful tool for this purpose. It allows for the identification of non-extractable products, such as sulfonium ions, directly on surfaces like concrete, providing a more complete picture of the degradation process. dtic.milresearchgate.net Comprehensive analysis schemes for complex organic materials also incorporate other advanced methods like High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize non-volatile and bound fractions. epa.gov

Biocatalytic and Microbial Transformation Studies

Biocatalysis, the use of enzymes and microorganisms to catalyze chemical reactions, offers a promising avenue for the detoxification of organosulfur compounds. These biological methods can offer high selectivity under mild conditions.

While specific enzymatic pathways for this compound are not extensively documented, research on analogous structures provides significant insight. A primary strategy for detoxification is the selective oxidation of the sulfide to its corresponding sulfoxide, which is substantially less toxic. acs.orgchemrxiv.orgosti.gov

Several enzymes and bio-inspired catalysts have been shown to be effective:

Chloroperoxidase (CPO): This enzyme catalyzes the oxidative destruction of sulfur mustard in the presence of hydrogen peroxide and a halide ion. nih.govresearchgate.net The reaction conditions, such as pH and temperature, must be optimized for efficient degradation. nih.govresearchgate.net

Monooxygenases: Enzymes like the Polycyclic Ketone Monooxygenase (PockeMO) have been shown to catalyze the oxidation of various alkyl aryl sulfides, including 2-chloroethyl phenyl sulfide, to produce optically active sulfoxides. mdpi.com

Bio-inspired Catalysts: Mimicking the active sites of natural oxotransferase enzymes, synthetic catalysts based on Molybdenum (Mo) and Tungsten (W) dithiolene complexes have been developed. These catalysts efficiently and selectively promote the oxidation of CEES to its sulfoxide (CEESO) using hydrogen peroxide as a green oxidant, without over-oxidation to the more toxic sulfone. acs.orgchemrxiv.orgchemrxiv.org

Hydrolases: Enzymes such as lipases and esterases are capable of cleaving ester bonds. unipd.itacsgcipr.org Research has shown that Bacillus subtilis esterase can rapidly cleave chloroethyl esters, indicating a potential pathway for related compounds containing such functional groups. acsgcipr.org

Enzyme/CatalystRelated SubstrateTransformation TypeKey ProductCitation
Chloroperoxidase (CPO)Sulfur MustardOxidationSulfoxide nih.govresearchgate.net
Polycyclic Ketone Monooxygenase (PockeMO)2-Chloroethyl phenyl sulfideOxidationSulfoxide mdpi.com
Mo/W Dithiolene Complexes2-Chloroethyl ethyl sulfide (CEES)Selective OxidationSulfoxide (CEESO) acs.orgchemrxiv.orgchemrxiv.org
Bacillus subtilis esteraseChloroethyl estersHydrolysisCarboxylic Acid + Alcohol acsgcipr.org

Metabolic modeling is a powerful computational tool used to predict and understand the complex network of biochemical reactions within an organism. While specific metabolic models for this compound are not widely published, the methodology has been successfully applied to other organosulfur compounds and pollutant-degrading bacteria.

For example, a comprehensive, genome-scale metabolic model (iDT1294) was constructed for Rhodopseudomonas palustris, a bacterium known for its versatile metabolism. nih.gov This model can accurately predict the bacterium's ability to grow on and degrade a wide range of compounds, demonstrating the potential of such models to elucidate degradation pathways for environmental contaminants. nih.gov In other research, homology modeling has been used to predict the three-dimensional structure of key enzymes involved in the anaerobic degradation of the organosulfur compound dihydroxypropanesulfonate (DHPS), providing mechanistic insights at a molecular level. pnas.org These approaches are foundational for systems biology and can be applied to predict the biodegradability of specific compounds like this compound and to engineer microorganisms for enhanced bioremediation capabilities.

Influence of Environmental Factors on Transformation Kinetics

The rate and pathway of this compound degradation are highly dependent on various environmental factors.

Water Availability: Water is a critical reactant for hydrolysis. The degradation of sulfur mustard on soil is slow under dry conditions but proceeds within days when water is added. dtic.mil

pH: The acidity or alkalinity of the medium significantly affects both chemical and biological degradation rates. For instance, the enzymatic oxidation of sulfur mustard by chloroperoxidase has an optimal pH of 3. nih.govresearchgate.net

Temperature: Reaction rates generally increase with temperature. The enzymatic activity of PockeMO towards sulfide oxidation was improved by increasing the temperature to 45 °C. mdpi.com

Matrix Composition: The physical and chemical properties of the environmental matrix (e.g., soil type, concrete porosity, and alkalinity) have a profound effect. Degradation products of sulfur mustard on newer, more alkaline concrete can include vinyl species not seen on other surfaces. dtic.mil

Concentration: The concentration of the sulfide and other ions in solution can alter the reaction mechanism and kinetics. The hydrolysis of CEES, for example, is influenced by its own concentration and the presence of chloride ions. acs.orgnih.gov

Environmental FactorEffect on TransformationExampleCitation
WaterEssential for hydrolysis pathwaySulfur mustard persists on dry soil but hydrolyzes rapidly when wet. dtic.mil
pHAffects enzyme activity and chemical stabilityOptimal pH for Chloroperoxidase-catalyzed oxidation is 3.0. nih.govresearchgate.net
TemperatureInfluences reaction ratesPockeMO enzyme activity increases at higher temperatures (45°C). mdpi.com
Matrix PropertiesAlters degradation pathways and product formationAlkalinity of concrete influences the formation of vinyl species. dtic.mil
ConcentrationCan change reaction mechanisms (e.g., S(_N)1 vs. S(_N)2)Hydrolysis of CEES is dependent on substrate and ion concentrations. acs.orgnih.gov

Applications in Advanced Chemical Synthesis As an Intermediate

Precursor in the Synthesis of Complex Organosulfur Molecules

The unique structure of 2-chloroethyl butyl sulfide (B99878) makes it an important precursor for a range of complex organosulfur molecules. Its utility stems from the ability of the chloroethyl group to act as an electrophile in substitution reactions, while the sulfide moiety can be involved in further functionalization, such as oxidation or coordination to metal centers.

One area of application is in the synthesis of ligands for coordination chemistry. For instance, related compounds like 2-chloroethyl methyl sulfide have been used in the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) to create sophisticated chelating agents. acs.org In these syntheses, the chloroethyl group reacts with the amine nitrogens of the cyclen backbone to append sulfide-containing arms. acs.org These arms can then coordinate with metal ions, and the number of sulfide donor groups has been shown to govern the stability of the resulting metal complexes. acs.org This approach allows for the fine-tuning of the ligand's properties for specific applications, such as the development of radiopharmaceuticals. acs.org

Furthermore, compounds containing the N-(2-chloroethyl) moiety are known to exhibit a wide array of pharmacological activities. researchgate.net The synthetic pathways to develop new chloroethylnitrososulfamides (CENS), which have potential as alkylating agents in biological systems, have utilized related chloroethyl structures as key intermediates. researchgate.netresearchgate.net The synthesis involves multi-step procedures where the chloroethyl group is incorporated into a larger molecular framework, highlighting its role as a foundational building block. researchgate.net

Role in the Development of New Synthetic Routes for Related Chemical Entities

2-Chloroethyl butyl sulfide and its analogs play a significant role in the development and optimization of new synthetic methodologies. Chemists often use such molecules as model substrates to test the efficacy and scope of new reactions. For example, the synthesis of the antithrombotic drug cangrelor (B105443) has been explored through various routes. In one developmental route, a key step involved finding an alternative to using 2-chloroethyl dimethyl sulfide, a related compound, to improve reaction yield and reduce costs, demonstrating how the chemistry of these entities is central to process development. google.com

The study of reaction mechanisms involving chloroethyl sulfides also contributes to the development of new synthetic strategies. The hydrolysis of 2-chloroethyl ethyl sulfide (CEES), a well-studied simulant for sulfur mustard, proceeds through the formation of a cyclic sulfonium (B1226848) ion intermediate. researchgate.net Understanding this intramolecular cyclization mechanism is crucial for developing detoxification systems and informs the synthesis of other sulfur-containing heterocycles. researchgate.netmdpi.com The thiiranium ion motif is a highly reactive electrophile that can engage with a wide variety of nucleophiles, opening up synthetic pathways to numerous sulfur-containing linear and heterocyclic derivatives. mdpi.com

Utilization in the Design and Synthesis of Functional Materials

The reactivity of the chloroethyl sulfide group is harnessed in the design and synthesis of functional materials with specific properties, such as those for chemical sensing and decontamination. Although research often uses 2-chloroethyl ethyl sulfide (CEES) as a simulant due to safety considerations, the principles apply to related chloroethyl sulfides.

Functionalized metal-organic frameworks (MOFs) have been developed for the optical detection of CEES. researchgate.net In one approach, a fluorescent material is encapsulated within the pores of a Zr-BTC MOF (a framework built from zirconium and trimesic acid). researchgate.net When this material is exposed to CEES, it exhibits fluorescence quenching, allowing for the detection of the sulfide at concentrations as low as 50 parts per billion. researchgate.net The interaction between the chloroethyl sulfide and the functionalized MOF is key to this sensing mechanism. Similarly, other Zr-based MOFs like NU-1000 and UiO-67 have been studied for the adsorptive removal of CEES from aqueous solutions, where the interaction is chemical in nature. researchgate.net

Beyond MOFs, polyoxometalates (POMs) have been investigated as catalysts for the oxidative decontamination of sulfur mustard simulants like CEES. sciopen.com These metal-oxide clusters can effectively promote the oxidation of the sulfide to its less toxic sulfoxide (B87167), demonstrating a practical application for materials designed to react specifically with the chloroethyl sulfide moiety. sciopen.comtandfonline.com

A significant application of molecules structurally related to this compound is in the field of mineral processing, specifically as flotation reagents. Flotation is a process used to selectively separate valuable minerals from ore by making them hydrophobic (water-repellent) with chemicals called collectors.

In one case study, researchers designed and synthesized a novel collector, O-butyl S-(1-chloroethyl)carbonodithioate (GC-I) , based on principles of advanced pharmaceutical chemistry. rsc.orgrsc.orgresearchgate.net This compound was specifically engineered for the flotation of complex and low-grade copper sulfide ores. rsc.orgresearchgate.net The design process utilized molecular simulation to model the interaction between the collector molecule and the surfaces of different minerals, such as chalcopyrite (a copper sulfide mineral) and pyrite (B73398) (an iron sulfide mineral often found with copper). rsc.orgresearchgate.net

Density Functional Theory (DFT) calculations predicted a much stronger interaction between the GC-I collector and the chalcopyrite surface compared to the pyrite surface. researchgate.net This high selectivity is crucial for producing a high-grade copper concentrate. Infrared spectrum analysis confirmed that the interaction with chalcopyrite was a form of chemical adsorption, while the interaction with pyrite was weaker physical adsorption. researchgate.net

Flotation tests on actual copper ore from the Duobaoshan mine demonstrated the superior performance of the new collector compared to the traditional reagent, butyl xanthate. researchgate.net

Table 1: Comparison of Flotation Performance between GC-I and Butyl Xanthate on Duobaoshan Copper Ore researchgate.net
CollectorCopper Concentrate Grade (%)Copper Recovery Rate (%)
GC-I (O-butyl S-(1-chloroethyl)carbonodithioate)17.14~Same as Butyl Xanthate
Butyl XanthateLower than GC-I~Same as GC-I

This interactive table summarizes the key findings from closed-circuit flotation tests. The results show that under the same conditions, the GC-I collector yielded a significantly higher grade of copper concentrate than butyl xanthate, while maintaining a similar recovery rate.

This case study illustrates how the specific chemical structure, derived from a chloroethyl sulfide-like framework, can be tailored to create functional materials for industrial applications, leading to more efficient and selective processes. rsc.orgresearchgate.net

Future Research Directions and Unexplored Areas

Novel Synthetic Approaches and Catalyst Development

The development of new synthetic methodologies for 2-chloroethyl butyl sulfide (B99878) and related thioethers is a key area of ongoing research. The focus lies in creating more efficient, selective, and environmentally benign processes. A significant portion of this research is directed toward catalytic oxidation, a crucial transformation for this class of compounds.

Catalytic Oxidation Systems: The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfone is a significant challenge. chemrxiv.org Researchers are exploring a variety of catalytic systems to achieve this transformation with high efficiency and selectivity.

Polyoxometalates (POMs): These metal-oxo clusters have shown promise as catalysts. For instance, a manganese(IV)-containing heteropolyvanadate, K₄Li₂[MnV₁₄O₄₀]·21H₂O, has been investigated for the oxidative removal of 2-chloroethyl ethyl sulfide, a close analogue. scilit.comemory.edu Similarly, vanadium-doped acid-prepared mesoporous spheres (V-AMPS) have been used as heterogeneous catalysts for the oxidation of 2-chloroethyl ethyl sulfide (CEES) with tert-butyl hydroperoxide as the oxidant. rti.org Kinetic studies revealed that catalysts with low vanadium loadings, where the vanadium oxide species are well-dispersed, were most effective. rti.org

Bioinspired Catalysts: Drawing inspiration from the active sites of oxotransferase enzymes, molybdenum (Mo) and tungsten (W) dithiolene complexes have been developed. chemrxiv.org These catalysts, such as [WO₂(mnt)₂]²⁻ and [MoO₂(bdt)₂]²⁻, promote the selective oxidation of CEES to its sulfoxide (B87167) using aqueous hydrogen peroxide (H₂O₂), a green oxidant. chemrxiv.org These systems exhibit high efficiency, with catalyst loadings as low as 0.015 mol%, and can achieve complete conversion in minutes. chemrxiv.org

Solid-State and Photocatalysts: A novel solvent-free, solid catalyst has been developed for the selective sulfoxidation of sulfur mustard using only ambient air. nih.govosti.gov This robust system comprises hydrophobic salts of tribromide and nitrate (B79036), copper(II) nitrate hydrate (B1144303), and a solid acid. nih.govosti.gov Additionally, photocatalysts like indium imidazo[4,5,-b]porphyrins have been explored for the aerobic oxidation of sulfides, although 2-chloroethyl ethyl sulfide showed lower reactivity compared to other substrates under these conditions. mdpi.com

Data on Catalytic Oxidation of 2-Chloroethyl Ethyl Sulfide (CEES)

Catalyst System Oxidant Key Findings Reference
K₄Li₂[MnV₁₄O₄₀]·21H₂O tert-butyl hydroperoxide Achieved a turnover number (TON) of 40 in 8 hours for CEES oxidation. scilit.com
Vanadium-doped Mesoporous Spheres (V-AMPS) tert-butyl hydroperoxide Catalysts with low, well-dispersed vanadium loadings were most effective. rti.org
[WO₂(mnt)₂]²⁻ / [MoO₂(bdt)₂]²⁻ H₂O₂ Highly selective oxidation to sulfoxide; reaction complete in 5-15 mins with low catalyst loading (0.015 mol%). chemrxiv.org
Solid Catalyst (Tribromide/Nitrate/Cu(II)) Ambient Air (O₂) Rapid, selective, solvent-free oxidation of CEES vapor or liquid. nih.govosti.gov
Indium Imidazo[4,5,-b]porphyrins Air / Light Low reactivity observed for CEES compared to other sulfides. mdpi.com

Future work in this area will likely focus on designing catalysts with enhanced stability, reusability, and activity under milder conditions. The development of continuous-flow processes and catalysts immobilized on solid supports represents a promising direction for practical applications. beilstein-journals.org

In-depth Mechanistic Understanding through Advanced Spectroscopic Probes

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For 2-chloroethyl butyl sulfide and its analogues, researchers are employing advanced spectroscopic techniques to probe reaction intermediates and transition states, providing unprecedented insight into the underlying chemical pathways.

Probing Reaction Intermediates: The hydrolysis of 2-chloroethyl ethyl sulfide (CEES) has been shown to be more complex than a simple first-order reaction. researchgate.net Mechanistic studies have identified the formation of sulfonium (B1226848) salts as key intermediates that influence the reaction rate and product distribution. researchgate.net The formation of these salts can cause deviations from expected first-order kinetics. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, combined with spin trapping techniques, has been instrumental in detecting radical intermediates. Studies on mustard analogues have provided direct evidence for the formation of free radicals. nih.gov For example, UV irradiation of 2-chloroethyl methyl sulfide in the presence of a radical initiator allowed for the spectroscopic characterization of the β-methylthioethyl radical. ucl.ac.uk These techniques are crucial for understanding radical-mediated synthetic pathways and decomposition mechanisms. researchgate.net

X-ray Absorption Spectroscopy (XAS): For solid-state catalysts, techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are invaluable. In the study of a solid catalyst for sulfur mustard decontamination, Bromine K-edge XANES and EXAFS confirmed the reversible formation of a key bromosulfonium ion intermediate and the regeneration of the active tribromide species during the catalytic cycle. nih.govosti.gov

In-situ Vibrational Spectroscopy: Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) allows for the real-time monitoring of reactions at gas-solid interfaces. This technique has been used to observe the absorption of CEES vapor onto a solid catalyst surface and its subsequent selective conversion to the sulfoxide. nih.govosti.gov

Future research will likely involve the application of time-resolved spectroscopic methods to capture the dynamics of very short-lived intermediates. The combination of multiple spectroscopic techniques with computational modeling will provide a more complete picture of the reaction energy landscape, guiding the rational design of more efficient and selective chemical transformations.

Integration of Machine Learning in Predictive Chemistry for Analogues

The intersection of computational chemistry and artificial intelligence is creating new paradigms for chemical discovery. Machine learning (ML) is emerging as a powerful tool to predict the properties, reactivity, and synthetic accessibility of molecules, including analogues of this compound. mdpi.comnih.gov

Predicting Reactivity and Kinetics: ML models are being developed to forecast reaction outcomes and kinetics. For example, machine learning has been used to predict successful combinations of reactants for sulfamide (B24259) synthesis and to estimate the reaction rate constants for the chemical absorption of carbonyl sulfide. digitellinc.comresearchgate.net By training models on datasets derived from quantum chemistry computations and experimental results, researchers can intelligently screen for promising compounds and reaction conditions. researchgate.netacs.org This approach significantly accelerates the discovery process compared to traditional experimental screening. nih.gov

Accelerating Materials Discovery: ML-driven workflows are revolutionizing the search for new materials with desired properties. ictp.it Machine learning potentials can accelerate molecular dynamics simulations, enabling the exploration of complex systems, such as predicting the structure and ionic conductivity of novel sulfide-based solid electrolytes. chemrxiv.org This approach allows for the rapid in silico screening of vast chemical spaces to identify candidate materials for experimental validation. ictp.it

Predicting Physicochemical and Biological Properties: AI and ML algorithms are increasingly used to predict the fundamental properties of chemical compounds. mdpi.com For organosulfur compounds, in silico tools can evaluate molecular descriptors, solubility, and potential biological activity, guiding the design of new molecules with specific functions. researchgate.netbiorxiv.org These predictive models are often built on the principle that compounds with similar structures are likely to have similar properties. mdpi.com

Emerging Trends in ML for Chemical Synthesis

Application Area Machine Learning Approach Potential Impact on Sulfide Chemistry Reference
Reaction Outcome Prediction Classification models trained on reaction data. Rapidly identify viable synthetic routes and catalyst systems for this compound analogues. nih.govdigitellinc.com
Kinetics Prediction Regression models using custom molecular descriptors. Optimize reaction conditions (e.g., solvent, temperature) for desired conversion rates and selectivity. researchgate.netacs.org
Materials & Catalyst Discovery ML-accelerated simulations and property prediction. Discover novel catalysts or materials with enhanced activity for the synthesis or transformation of sulfides. ictp.itchemrxiv.org
Property Prediction Deep neural networks and quantitative structure-activity relationship (QSAR) models. Design analogues with specific physicochemical properties (e.g., solubility, stability) for targeted applications. mdpi.comresearchgate.net

The future in this domain involves creating more generalizable and interpretable ML models. Integrating data from diverse experimental and computational sources will be key to building robust predictive tools. As these models become more sophisticated, they will serve as an indispensable component of the modern chemist's toolkit, enabling the rapid design and synthesis of novel this compound analogues with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloroethyl butyl sulfide with high purity, and how can potential by-products be minimized?

  • Methodology: Use nucleophilic substitution reactions between butyl thiol and 1,2-dichloroethane under controlled alkaline conditions. Column chromatography (silica gel, hexane/ethyl acetate eluent) effectively removes by-products like bis(2-chloroethyl) sulfide . Purity (>95%) can be confirmed via GC-MS and elemental analysis.

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodology:

  • NMR: 1^1H NMR (CDCl3_3) peaks: δ 1.4–1.6 (m, butyl chain), δ 3.6–3.8 (t, SCH2_2), δ 3.4–3.5 (t, ClCH2_2) .
  • GC-MS: Monitor molecular ion [M+^+] at m/z 166.7 (calculated for C6_6H13_{13}ClS) and fragmentation patterns .
  • HPLC: Reverse-phase C18 column with UV detection (λ = 220 nm) to assess purity .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodology: Store in amber vials under inert gas (N2_2) at −20°C to prevent hydrolysis. Degradation products (e.g., thiodiglycol derivatives) can be monitored via FTIR for S-O bond formation .

Advanced Research Questions

Q. What experimental models are appropriate for studying the dermal and pulmonary toxicity mechanisms of this compound?

  • Methodology:

  • In vivo models: SKH-1 hairless mice for dermal exposure studies (topical application at 0.5–2 mg/cm2^2) to assess oxidative stress markers (e.g., malondialdehyde, 8-OHdG) .
  • In vitro models: Human bronchial epithelial cells (BEAS-2B) exposed to aerosolized compounds (0.1–1 µM) to study IL-6/COX-2 upregulation via qPCR and ELISA .

Q. How can researchers investigate the alkylation kinetics of this compound with nucleophilic biomolecules like glutathione or DNA bases?

  • Methodology:

  • HPLC-MS/MS: Quantify adducts (e.g., S-[2-(butylthio)ethyl] glutathione) using collision-induced dissociation (CID) .
  • Kinetic assays: Pseudo-first-order conditions with excess nucleophile (e.g., guanine) to determine rate constants (k) at physiological pH .

Q. What advanced detection methodologies (e.g., fluorescence-based sensors, MOFs) can be adapted for trace-level quantification of this compound in environmental samples?

  • Methodology:

  • Fluorescent MOFs: Functionalize Zr-BTC with fluorescein (F@Zr-BTC) for selective CEES detection (LOD = 0.1 ppm) via fluorescence quenching .
  • SPME-GC-ECD: Solid-phase microextraction coupled with electron capture detection for sub-ppb sensitivity in air/water matrices .

Q. How do structural modifications in chloroethyl sulfides (e.g., varying alkyl chain length from ethyl to butyl) influence their reactivity and biological interactions?

  • Methodology:

  • Comparative studies: Use DFT calculations to evaluate electrophilicity (HOMO-LUMO gaps) and alkylation potential. Butyl derivatives exhibit slower hydrolysis but higher lipid membrane permeability than ethyl analogs .
  • Cytotoxicity assays: Compare LC50_{50} values in keratinocytes (HaCaT) to correlate chain length with ROS generation .

Key Research Gaps

  • Mechanistic Insights: Limited data exist on butyl sulfide’s interaction with Toll-like receptors (TLRs) in inflammatory pathways.
  • Environmental Fate: Degradation kinetics in soil and bioaccumulation potential require further study using 14^{14}C-labeled analogs.

Note: Researchers should consult NIST Chemistry WebBook for thermodynamic data and avoid commercial databases flagged as unreliable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.